molecular formula C16H14ClN B282131 2-Chloro-9-propylacridine

2-Chloro-9-propylacridine

Cat. No. B282131
M. Wt: 255.74 g/mol
InChI Key: RWVIFKGSOCUUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-9-propylacridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acridine, which is a heterocyclic aromatic compound that has been widely used in medicinal chemistry due to its diverse biological activities.

Scientific Research Applications

2-Chloro-9-propylacridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have anticancer, antiviral, and antibacterial activities. Researchers have also investigated the use of 2-Chloro-9-propylacridine as a fluorescent probe for the detection of DNA and RNA.

Mechanism of Action

The mechanism of action of 2-Chloro-9-propylacridine is not fully understood, but it is believed to involve the intercalation of the compound into DNA and RNA molecules. This intercalation disrupts the normal functioning of these molecules, leading to inhibition of various biological processes. In addition, 2-Chloro-9-propylacridine has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-9-propylacridine has various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In addition, 2-Chloro-9-propylacridine has been shown to have antiviral and antibacterial activities, which could be useful in the development of new drugs for infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-9-propylacridine in lab experiments is its high solubility in organic solvents, which makes it easy to use in various assays. In addition, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using 2-Chloro-9-propylacridine is its limited stability in aqueous solutions, which could affect its efficacy in certain assays.

Future Directions

There are several future directions for research on 2-Chloro-9-propylacridine. One area of interest is the development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections. In addition, researchers could investigate the use of 2-Chloro-9-propylacridine as a fluorescent probe for the detection of other biomolecules such as proteins and lipids. Furthermore, the mechanism of action of 2-Chloro-9-propylacridine could be further elucidated to better understand its biological activities. Finally, the synthesis method of this compound could be optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-Chloro-9-propylacridine involves the reaction of 9-propylacridine with thionyl chloride and hydrogen chloride gas. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and ethanol. This method of synthesis has been optimized by various researchers to improve the yield and purity of the compound.

properties

Molecular Formula

C16H14ClN

Molecular Weight

255.74 g/mol

IUPAC Name

2-chloro-9-propylacridine

InChI

InChI=1S/C16H14ClN/c1-2-5-12-13-6-3-4-7-15(13)18-16-9-8-11(17)10-14(12)16/h3-4,6-10H,2,5H2,1H3

InChI Key

RWVIFKGSOCUUAR-UHFFFAOYSA-N

SMILES

CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl

Canonical SMILES

CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl

Origin of Product

United States

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